Tegaserod metabolite M29.0

Description

Properties

IUPAC Name |

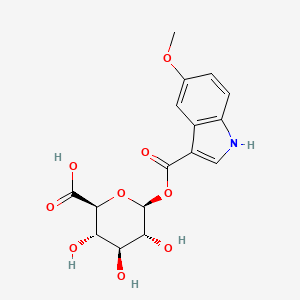

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methoxy-1H-indole-3-carbonyl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO9/c1-24-6-2-3-9-7(4-6)8(5-17-9)15(23)26-16-12(20)10(18)11(19)13(25-16)14(21)22/h2-5,10-13,16-20H,1H3,(H,21,22)/t10-,11-,12+,13-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGXEFQTQPJRBK-DJUFWWRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242802-03-5 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(5-methoxy-1H-indole-3-carboxylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242802035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(5-METHOXY-1H-INDOLE-3-CARBOXYLATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VF4PO1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of M29.0 Formation Pathways

Pre-systemic Hydrolytic Cleavage of Tegaserod (B130379)

The initial step in the formation of M29.0 occurs before Tegaserod reaches systemic circulation. This pre-systemic metabolism is characterized by the hydrolytic cleavage of the Tegaserod molecule.

Non-Enzymatic Acid-Catalyzed Hydrolysis in the Gastric Environment

Tegaserod undergoes a non-enzymatic, acid-catalyzed hydrolysis in the acidic environment of the stomach. nih.govnih.gov This chemical reaction is facilitated by the low pH of gastric fluid and is a key step in the breakdown of the parent drug. nih.gov This initial hydrolysis is a prerequisite for the subsequent enzymatic reactions that lead to the formation of M29.0. nih.gov

Formation of 5-Methoxyindole-3-Aldehyde Intermediate

The acid-catalyzed hydrolysis of Tegaserod results in the cleavage of the molecule, yielding two fragments. One of these fragments is the intermediate compound, 5-methoxyindole-3-aldehyde, also known as 5-methoxy-indole-3-carboxaldehyde. newdrugapprovals.org The formation of this aldehyde is a critical juncture in the metabolic pathway leading to M29.0.

Enzymatic Oxidation and Conjugation of the Aldehyde Intermediate

Following its formation in the stomach, the 5-methoxyindole-3-aldehyde intermediate is absorbed and undergoes further metabolism, primarily in the liver. This phase involves two key enzymatic processes: oxidation and conjugation.

Role of Aldehyde Oxidase in Carboxylic Acid Formation

The 5-methoxyindole-3-aldehyde intermediate is enzymatically oxidized to form 5-methoxyindole-3-carboxylic acid. nih.govdrugbank.com This oxidation is catalyzed by the cytosolic enzyme aldehyde oxidase. nih.govresearchgate.netnih.gov Aldehyde oxidase is a key enzyme in the metabolism of various xenobiotics, and in this pathway, it is responsible for converting the aldehyde group of the intermediate into a carboxylic acid group.

Glucuronidation of 5-Methoxyindole-3-Carboxylic Acid to M29.0

The final step in the formation of M29.0 is the conjugation of 5-methoxyindole-3-carboxylic acid with glucuronic acid. nih.govnih.gov This reaction, known as glucuronidation, is a major pathway for the detoxification and excretion of drugs and their metabolites. The process results in the formation of 5-methoxyindole-3-carboxylic acid glucuronide, the stable and water-soluble metabolite M29.0, which can be readily eliminated from the body, primarily in the urine. nih.gov

Comparison with Other Tegaserod Metabolic Pathways

The formation of M29.0 through hydrolysis, oxidation, and glucuronidation is the main metabolic pathway for Tegaserod. nih.gov However, a secondary metabolic pathway also exists, which involves the direct N-glucuronidation of the parent Tegaserod molecule. nih.govnih.gov This alternative pathway leads to the formation of three isomeric N-glucuronides. nih.gov Unlike the M29.0 pathway, which begins with a non-enzymatic hydrolysis in the stomach, the N-glucuronidation pathway is a direct enzymatic conjugation. The M29.0 pathway is the predominant route, accounting for a significant portion of Tegaserod's metabolism.

Table 1: Key Stages in the Formation of Tegaserod Metabolite M29.0

| Stage | Location | Process | Key Molecules Involved | Resulting Product |

|---|---|---|---|---|

| 1. Pre-systemic Hydrolysis | Stomach | Non-enzymatic, acid-catalyzed hydrolysis | Tegaserod, Gastric Acid | 5-Methoxyindole-3-aldehyde |

| 2. Enzymatic Oxidation | Liver (Cytosol) | Oxidation | 5-Methoxyindole-3-aldehyde, Aldehyde Oxidase | 5-Methoxyindole-3-carboxylic acid |

| 3. Enzymatic Conjugation | Liver | Glucuronidation | 5-Methoxyindole-3-carboxylic acid, Glucuronic acid | M29.0 (5-Methoxyindole-3-carboxylic acid glucuronide) |

| Feature | M29.0 Formation Pathway | Direct N-Glucuronidation Pathway |

|---|---|---|

| Initial Step | Non-enzymatic acid-catalyzed hydrolysis | Direct enzymatic conjugation |

| Location of Initial Step | Stomach | Liver and potentially small intestine |

| Key Intermediate | 5-Methoxyindole-3-aldehyde | None (direct conjugation of parent drug) |

| Primary Enzymes | Aldehyde Oxidase, UDP-glucuronosyltransferases | UDP-glucuronosyltransferases |

| Final Metabolite(s) | M29.0 (5-Methoxyindole-3-carboxylic acid glucuronide) | Three isomeric N-glucuronides |

| Predominance | Major metabolic pathway | Minor metabolic pathway |

Differentiation from Direct N-Glucuronidation (M43.2, M43.8, M45.3)

A primary metabolic pathway for Tegaserod that is distinct from the formation of M29.0 is direct N-glucuronidation. This pathway leads to the formation of three isomeric N-glucuronide metabolites: M43.2, M43.8, and M45.3. nih.gov In contrast to the multi-step formation of M29.0, these metabolites are generated through a single enzymatic conjugation step directly on the Tegaserod molecule.

The key differentiators of the N-glucuronidation pathway are:

Direct Conjugation: The N-glucuronides are formed by the direct attachment of glucuronic acid to the guanidine (B92328) nitrogens of the parent Tegaserod molecule. nih.gov This is a one-step conjugation process, unlike the sequential hydrolysis, oxidation, and conjugation that leads to M29.0.

Enzymatic Initiation: The formation of M43.2, M43.8, and M45.3 is an entirely enzymatic process from the outset, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This contrasts with the initial non-enzymatic, acid-catalyzed hydrolysis that initiates the M29.0 pathway.

Site of Metabolism: Direct N-glucuronidation has been observed to occur in human liver and small intestine slices, with M43.8 being the major metabolite in the liver. nih.gov This indicates that both the liver and the small intestine contribute to the presystemic metabolism of Tegaserod via this pathway. nih.gov

| Feature | M29.0 Formation Pathway | Direct N-Glucuronidation Pathway (M43.2, M43.8, M45.3) |

|---|---|---|

| Initial Step | Non-enzymatic, acid-catalyzed hydrolysis in the stomach | Direct enzymatic conjugation (glucuronidation) |

| Reaction Sequence | Hydrolysis -> Oxidation -> Conjugation | Single-step conjugation |

| Site of Initial Reaction | Stomach (presystemic) | Liver and small intestine |

| Enzymatic Involvement | Enzymatic oxidation and conjugation following initial non-enzymatic step | Directly mediated by UGT enzymes |

Differentiation from O-Demethylation (M52.8) and Subsequent Conjugation

Another metabolic route for Tegaserod involves O-demethylation, resulting in the formation of the metabolite M52.8 (O-desmethyl tegaserod). nih.gov This pathway is considered a minor route of metabolism for Tegaserod.

The formation of M52.8 is differentiated from the M29.0 pathway by the following characteristics:

Initial Enzymatic Reaction: The O-demethylation of Tegaserod is an enzymatic process from the start, specifically catalyzed by the cytochrome P450 enzyme CYP2D6. nih.gov This is in stark contrast to the non-enzymatic initiation of the M29.0 pathway.

Type of Initial Reaction: The initial metabolic transformation in this pathway is an O-demethylation, which is a phase I metabolic reaction that removes a methyl group. This differs from the hydrolytic cleavage that begins the formation of M29.0.

Subsequent Conjugation: While not explicitly detailed as a major pathway, any subsequent conjugation of M52.8 would occur on a molecule that has already undergone a specific enzymatic modification (O-demethylation), distinguishing it from the intermediate formed after the hydrolysis step in the M29.0 pathway.

| Feature | M29.0 Formation Pathway | O-Demethylation Pathway (M52.8) |

|---|---|---|

| Initial Step | Non-enzymatic, acid-catalyzed hydrolysis | Enzymatic O-demethylation |

| Initiating Enzyme | None (acid-catalyzed) | CYP2D6 |

| Nature of Initial Transformation | Hydrolytic cleavage | Removal of a methyl group |

| Metabolic Significance | Major metabolic pathway | Minor metabolic pathway |

Pharmacokinetic Characterization of Tegaserod Metabolite M29.0

Formation Kinetics and Yield in Various Biological Systems

The generation of Tegaserod (B130379) metabolite M29.0, chemically identified as 5-methoxyindole-3-carboxylic acid glucuronide, is a multi-step process involving both non-enzymatic and enzymatic pathways. nih.govnih.gov

In Vitro Metabolism Studies in Human Liver and Intestinal Slices

In vitro studies utilizing human liver and intestinal slices have elucidated the formation pathway of M29.0. nih.gov The process begins with a presystemic, non-enzymatic, acid-catalyzed hydrolysis of the parent compound, Tegaserod, which primarily occurs in the stomach. nih.govnih.govfda.gov This initial step is followed by enzymatic oxidation and subsequent conjugation with glucuronic acid to yield M29.0. nih.govnih.gov

Human small intestine slices have been shown to metabolize Tegaserod, indicating a contribution of the small intestine to the presystemic metabolism of the drug. nih.gov While direct N-glucuronidation of Tegaserod is a metabolic pathway observed in both liver and intestine slices, the formation of M29.0 follows the distinct hydrolysis-oxidation-conjugation sequence. nih.govsemanticscholar.org

Formation Dynamics in Animal Models (e.g., Rats, Dogs)

In preclinical animal models, M29.0 has been identified as the major metabolite of Tegaserod. nih.gov Following oral administration in both rats and dogs, Tegaserod undergoes extensive first-pass metabolism, leading to the formation of 5-methoxy-indole-3-carboxylic acid glucuronide (M29.0). nih.gov The metabolic pathways in these animal species, particularly the hydrolysis and subsequent conjugation, appear to be consistent, establishing M29.0 as the primary metabolic product across different species studied. europa.eu

Systemic Exposure and Circulating Concentrations of M29.0

Systemic exposure to M29.0 is substantially higher than that of the parent drug, establishing it as the most prominent metabolite in circulation following Tegaserod administration.

Relative Abundance of M29.0 as a Major Circulating Metabolite in Human Plasma

Multiple studies confirm that M29.0 is the main circulating metabolite of Tegaserod in human plasma. nih.govnih.govdrugbank.comfda.gov After the parent drug undergoes significant presystemic metabolism, M29.0 becomes the predominant species detected in the bloodstream. nih.govfda.gov Despite its high concentration, this metabolite has a negligible affinity for 5-HT₄ receptors, the primary target of Tegaserod. nih.govdrugbank.comalfasigmausa.com

Comparative Plasma Levels of M29.0 versus Parent Tegaserod

The plasma concentrations of M29.0 are significantly greater than those of Tegaserod. Research indicates that the maximum plasma concentration (Cmax) for M29.0 is approximately 16-fold higher than the Cmax for the parent drug, Tegaserod. nih.gov This marked difference underscores the extensive conversion of Tegaserod to its primary metabolite.

| Compound | Relative Maximum Plasma Concentration (Cmax) |

|---|---|

| Tegaserod | 1x |

| Metabolite M29.0 | 16x |

Factors Influencing M29.0 Formation and Systemic Levels

Several physiological and external factors can influence the formation and systemic concentration of metabolite M29.0.

Food intake also affects the bioavailability of Tegaserod. Co-administration with a meal can reduce the bioavailability of the parent drug by 40% to 65%, which in turn would proportionally reduce the amount of Tegaserod available for conversion to M29.0. nih.gov

Furthermore, renal function significantly impacts the systemic levels of M29.0. In individuals with severe renal impairment, the clearance of M29.0 is substantially reduced. fda.gov This leads to a doubling of the Cmax and a 10-fold increase in the area under the plasma concentration-time curve (AUC) for M29.0 compared to subjects with normal renal function. fda.gov

| Factor | Effect on M29.0 Levels | Mechanism |

|---|---|---|

| High Gastric Acidity (Low pH) | Increase | Promotes initial acid-catalyzed hydrolysis of Tegaserod. fda.gov |

| Neutral/Alkaline Gastric pH | Decrease | Reduces acid-catalyzed hydrolysis of Tegaserod. fda.gov |

| Food Intake | Decrease | Reduces bioavailability of the parent drug, Tegaserod. nih.gov |

| Severe Renal Impairment | Increase | Decreases clearance of M29.0 from plasma. fda.gov |

Influence of Pretreatment with pH-Modulating Agents on M29.0 Levels

Clinical pharmacology studies have demonstrated the direct impact of pH-modulating agents on the systemic levels of M29.0. Pretreatment with agents that alter gastric pH has a predictable effect on the formation of this metabolite.

When subjects were pretreated with pentagastrin, which creates a highly acidic environment (median gastric pH <1), the levels of the major metabolite M29.0 were observed to be three times higher compared to no pretreatment. fda.gov This intervention also led to a 44% decrease in the bioavailability of the parent drug, Tegaserod. fda.gov

In contrast, pretreatment with omeprazole, a proton pump inhibitor that raises gastric pH to neutral or alkaline levels (median pH >7.0), resulted in negligible systemic levels of M29.0. fda.gov This confirms that the acid-catalyzed hydrolysis is the primary route for M29.0 formation.

The table below summarizes the pharmacokinetic parameters of M29.0 following Tegaserod administration with and without pH-modulating agents.

| Parameter | Tegaserod Alone | Tegaserod + Omeprazole | Tegaserod + Pentagastrin |

|---|---|---|---|

| Cmax (ng/mL) (Mean ± SD) | 67.9 ± 58.0 | 4.3 ± 13.6 | 170.1 ± 117.8 |

| Cmax (ng/mL) (Median) | 47.3 | 0.8 | 145.5 |

Data sourced from a clinical pharmacology review by the U.S. Food and Drug Administration. fda.gov

Excretion Pathways of M29.0 and Related Conjugates

The elimination of Tegaserod and its metabolites occurs through both fecal and renal pathways. Approximately two-thirds of an orally administered dose of Tegaserod is excreted unchanged in the feces. nih.govfda.gov The remaining one-third is eliminated in the urine, almost entirely in the form of metabolites, as unchanged Tegaserod is not detected in urine. fda.govfda.gov

Renal Elimination of M29.0 and its Glucuronidated Forms

The primary metabolite found in urine is M29.0, which is a glucuronide conjugate (5-methoxyindole-3-carboxylic acid glucuronide). nih.govfda.govfda.gov The kidneys play a crucial role in clearing hydrophilic conjugates like M29.0 from the systemic circulation. frontiersin.org The presence of M29.0 in high concentrations in the urine indicates that renal excretion is a major elimination pathway for this specific metabolite. nih.govnih.gov

Contribution of M29.0 to Total Excreted Dose of Tegaserod Metabolites

Analysis of the urinary metabolite profile provides a quantitative measure of M29.0's contribution to the total excreted dose. In the first 24 hours after administration, the metabolites recovered in the urine consist of several forms. M29.0 is the most abundant of these, accounting for approximately 13% of the administered dose excreted via this route. fda.gov Other metabolites, such as M7.0 and the isomeric N-glucuronides (M43.2, M43.8, and M45.3), are present in smaller quantities, comprising about 7% and 2% of the dose excreted in urine, respectively. fda.gov

The table below details the contribution of M29.0 relative to other metabolites in the urine within the first 24 hours post-dose.

| Metabolite | Percentage of Dose Excreted in Urine (0-24h) |

|---|---|

| M29.0 | ~13% |

| M7.0 | ~7% |

| N-glucuronides (M43.2/M43.8/M45.3) | ~2% |

Data sourced from a clinical pharmacology review by the U.S. Food and Drug Administration. fda.gov

Pharmacological and Biological Activity Profiling of M29.0

Receptor Binding Affinity Studies

In vitro studies have consistently demonstrated that Tegaserod (B130379) metabolite M29.0 has a negligible affinity for serotonin (B10506) 5-HT4 receptors. nih.govfda.gov This lack of significant binding indicates that the metabolite does not share the primary pharmacological target of its parent compound, tegaserod. Consequently, M29.0 is considered to be devoid of the promotile activity associated with 5-HT4 receptor agonism. nih.gov

Table 1: 5-HT4 Receptor Binding Affinity of Tegaserod Metabolite M29.0

| Compound | Target Receptor | Binding Affinity | Pharmacological Activity |

|---|

This table summarizes the reported in vitro binding characteristics of M29.0 at the 5-HT4 receptor.

While the parent drug, tegaserod, has been characterized as having moderate affinity for 5-HT1 receptors and no appreciable affinity for 5-HT3 or dopamine receptors, specific binding data for its main metabolite, M29.0, at other serotonin receptor subtypes are not extensively detailed in the scientific literature. fda.gov Research has primarily focused on confirming its lack of activity at the 5-HT4 receptor, the principal target of tegaserod.

Enzyme Inhibition Potential

The potential for this compound to cause metabolic drug-drug interactions has been evaluated through in vitro assays with key cytochrome P450 enzymes. These studies have shown that M29.0, the main circulating metabolite of tegaserod, does not possess any significant inhibitory potential toward the major CYP450 enzymes responsible for drug metabolism. nih.govsemanticscholar.org This finding is in contrast to the parent compound, tegaserod, which showed some weak to moderate inhibition of CYP1A2 and CYP2D6 in vitro, although at concentrations much higher than those observed clinically. nih.gov

Table 2: In Vitro Inhibitory Potential of this compound on Cytochrome P450 Enzymes

| CYP Isoform | Inhibitory Potential of M29.0 |

|---|---|

| CYP1A2 | No significant inhibition demonstrated nih.govsemanticscholar.org |

| CYP2C8 | No significant inhibition demonstrated nih.govsemanticscholar.org |

| CYP2C9 | No significant inhibition demonstrated nih.govsemanticscholar.org |

| CYP2C19 | No significant inhibition demonstrated nih.govsemanticscholar.org |

| CYP2D6 | No significant inhibition demonstrated nih.govsemanticscholar.org |

| CYP2E1 | No significant inhibition demonstrated nih.govsemanticscholar.org |

This table outlines the lack of inhibitory effect of M29.0 on various human cytochrome P450 isoforms as determined by in vitro assays.

The metabolic pathway leading to the formation of M29.0 involves glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. However, studies investigating the potential of M29.0 to, in turn, inhibit these or other non-CYP metabolizing enzymes are not widely reported. The primary focus of interaction studies for the tegaserod metabolic profile has been on the cytochrome P450 system. nih.gov

In Vitro Biological Effects

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Tegaserod |

| This compound |

| 5-methoxyindole-3-carboxylic acid glucuronide |

| Serotonin |

| O-desmethyl tegaserod |

| Quinidine |

Platelet Aggregation Studies in Isolated Systems

In vitro studies have been conducted to determine the direct effect of M29.0 on platelet function. These investigations have revealed a potential for the metabolite to increase platelet aggregation. In one study using an isolated system, M29.0 demonstrated a modest, concentration-dependent increase in platelet aggregation compared to a vehicle control fda.govnih.gov. The clinical significance of this in vitro finding has not been fully established drugbank.comfda.govnih.gov.

An in vitro study assessing the impact of M29.0 on platelet aggregation yielded the following results:

| Test Compound | Concentration | Effect on Platelet Aggregation (vs. Vehicle Control) | Source |

|---|---|---|---|

| This compound | Up to 0.6x Cmax | 5% to 16% increase | drugbank.comfda.govnih.gov |

Electrophysiological Effects on Cardiac Tissues (e.g., QT Interval)

The potential for M29.0 to affect cardiac repolarization has been assessed in preclinical models. A key concern for many pharmaceutical compounds is the potential to prolong the QT interval of the electrocardiogram, which can be associated with an increased risk of cardiac arrhythmias.

A study utilizing a Langendorff-perfused isolated rabbit heart model was conducted to evaluate the electrophysiological effects of M29.0. The findings from this ex vivo model indicated that the metabolite had no effect on the QT interval, even at concentrations significantly higher than those observed in humans drugbank.com.

| Preclinical Model | Test Compound | Concentration | Observed Effect on QT Interval | Source |

|---|---|---|---|---|

| Langendorff-perfused isolated rabbit heart | This compound | Up to 323 times the human Cmax | No effect | drugbank.com |

Assessment of Promotile Activity in Preclinical Models

The promotile, or prokinetic, activity of a compound refers to its ability to enhance gastrointestinal motility. While the parent drug, tegaserod, is known for its promotile effects mediated through 5-HT4 receptor agonism, its major metabolite, M29.0, has been specifically investigated to determine if it shares this activity nih.govfda.gov.

Preclinical studies have consistently shown that M29.0 is pharmacologically inactive in this regard. Research based on a U.S. Food and Drug Administration (FDA) clinical pharmacology review indicates that M29.0 is devoid of promotile activity fda.gov. This lack of activity was confirmed in a preclinical dog model, which found that M29.0 has negligible affinity for the 5-HT4 receptor and does not possess promotile effects fda.gov. Further studies in both rat and dog models also concluded that the metabolite showed no pharmacologic activity nih.gov.

Analytical Methodologies for Tegaserod Metabolite M29.0 Quantification and Structural Elucidation

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental step in the analysis of drug metabolites from complex biological samples. The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability. For Tegaserod (B130379) metabolite M29.0, both liquid and gas chromatography approaches can be considered.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like 5-methoxyindole-3-carboxylic acid. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup for M29.0, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

The separation is achieved by adjusting the mobile phase composition, usually a mixture of an aqueous solvent (e.g., water with a pH modifier like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.com The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation from the parent drug and other metabolites. Detection is commonly achieved using a UV detector, as the indole (B1671886) structure of M29.0 absorbs ultraviolet light. For more selective and sensitive detection, HPLC is often coupled with a mass spectrometer.

Table 1: Typical HPLC Parameters for Analysis of M29.0 and Related Indole Carboxylic Acids This table is based on methods for similar compounds and represents a starting point for M29.0 method development.

| Parameter | Description |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP) |

| Stationary Phase (Column) | Octadecylsilane (C18), e.g., 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol | | Elution Mode | Gradient elution | | Flow Rate | 0.8 - 1.2 mL/min | | Column Temperature | 25 - 40 °C | | Detector | UV-Vis or Mass Spectrometry (MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for compound identification. However, due to the low volatility of carboxylic acids like M29.0, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. researchgate.net This process involves chemically modifying the carboxylic acid and amine groups.

Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., methyl chloroformate). Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. researchgate.net While powerful, the need for derivatization can add complexity and potential variability to the analytical workflow compared to LC-MS methods.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, offering unparalleled sensitivity and selectivity. When coupled with a chromatographic separation technique, it allows for the confident identification and precise quantification of metabolites like M29.0, even at very low concentrations in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis in drug metabolism studies. nih.govlcms.cz This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. For the analysis of M29.0, a sample containing the metabolite is first subjected to extraction from the biological matrix (e.g., plasma) via protein precipitation or liquid-liquid extraction.

The extracted sample is then injected into the LC system, where M29.0 is separated from other components. The eluent from the LC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules (ions) of the analyte. These ions are then analyzed by two mass analyzers in sequence (tandem MS) to provide highly selective quantification. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used on tandem mass spectrometers (most commonly triple quadrupole instruments) for quantification. nih.gov In an MRM experiment, the first mass analyzer (Q1) is set to select only the ion corresponding to the mass of the target analyte (the precursor ion). This precursor ion is then fragmented in a collision cell. The second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). sciex.com

This specific precursor-to-product ion transition is unique to the analyte's structure, providing a high degree of selectivity and minimizing interference from other compounds in the matrix. sciex.com For Tegaserod metabolite M29.0 (5-methoxyindole-3-carboxylic acid), the molecular weight is 191.18 g/mol . nih.gov The precursor ion in positive mode would be the protonated molecule [M+H]+ at m/z 192.07, while in negative mode it would be the deprotonated molecule [M-H]- at m/z 190.05. uni.lu Specific product ions would be determined through experimental infusion of a pure standard of the metabolite.

Table 2: Predicted MRM Transitions for this compound These transitions are predicted based on the chemical structure and require experimental optimization.

| Ionization Mode | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Predicted Neutral Loss |

|---|---|---|---|

| Positive [M+H]+ | 192.07 | 146.06 | HCOOH (Formic Acid) |

| Positive [M+H]+ | 192.07 | 174.06 | H₂O (Water) |

| Negative [M-H]- | 190.05 | 146.06 | CO₂ (Carbon Dioxide) |

Method Validation Parameters

To ensure that an analytical method for quantifying this compound is reliable and reproducible, it must undergo a thorough validation process according to regulatory guidelines. globalresearchonline.netcreative-biolabs.com Method validation provides documented evidence that the procedure is suitable for its intended purpose. biopharmaservices.com Key validation parameters are outlined below.

Table 3: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Accuracy | The closeness of the measured value to the true value. | Mean value should be within ±15% of the nominal value. |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15%. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Analyte response is at least 5-10 times the response of the blank. |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations. |

Specificity, Sensitivity, and Linearity

No information is publicly available regarding the specificity, sensitivity, or linearity of analytical methods for the quantification of this compound.

Accuracy and Precision in Biological Matrices

There is no publicly available data on the accuracy and precision of analytical methods for the quantification of this compound in biological matrices.

Isotopic Labeling Strategies for Metabolic Pathway Tracing

While isotopic labeling is a common technique used to trace metabolic pathways of drugs, no specific strategies or studies involving the use of isotopically labeled Tegaserod to investigate the formation of metabolite M29.0 have been reported in the accessible literature. nih.govnih.govfrontiersin.orgyoutube.com

Comparative Metabolomics and Cross Species Metabolic Insights Pertaining to M29.0

Inter-Species Differences in M29.0 Formation and Disposition

The formation and subsequent disposition of M29.0, a significant metabolite of Tegaserod (B130379), exhibit notable differences across various mammalian species.

The initial and critical step in the formation of M29.0 is a non-enzymatic, acid-catalyzed hydrolysis of the parent compound, Tegaserod nih.gov. This reaction is not dependent on enzymatic activity and therefore is consistent across different species.

Following this hydrolysis, the subsequent steps in the formation of M29.0 in humans involve enzymatic oxidation and conjugation with glucuronic acid nih.gov. The specific enzymes responsible for these oxidative and conjugative processes in humans have not been fully elucidated in the reviewed literature. Furthermore, a comparative analysis of the specific enzymatic activities contributing to the formation of M29.0 in other mammalian species, such as rats and dogs, is not available, which limits a direct comparison of species-specific enzymatic contributions to the metabolism of Tegaserod to M29.0.

Role of M29.0 in Overall Tegaserod Disposition

The formation of M29.0 is predominantly a result of pre-systemic metabolism. The initial step of its formation is an acid-catalyzed hydrolysis that occurs in the acidic environment of the stomach, prior to systemic absorption of the parent drug nih.gov. This pre-systemic conversion is a key event in the metabolic pathway of Tegaserod. While there is also evidence of systemic metabolism of Tegaserod through other pathways, such as N-glucuronidation in the liver and small intestine, the formation of M29.0 is intrinsically linked to this initial pre-systemic hydrolysis event nih.gov. The available data strongly suggests that pre-systemic metabolism is of high importance in the formation of M29.0.

In humans, M29.0 is the main metabolite of Tegaserod found circulating in the plasma nih.gov. Its presence at significant levels indicates that the metabolic pathway leading to its formation is a major route of elimination for Tegaserod. The substantial systemic exposure to M29.0 underscores its significant contribution to the total metabolic load of the parent drug.

Metabolite Profiling and Identification of Other Key Metabolites alongside M29.0

Besides M29.0, the metabolism of Tegaserod yields several other key metabolites. In vitro studies using human liver microsomes have identified O-desmethyl Tegaserod as a metabolite, formed at a low rate via the CYP2D6 enzyme nih.gov. Furthermore, in human liver slices, direct N-glucuronidation of Tegaserod at the guanidine (B92328) nitrogens leads to the formation of metabolites M43.2, M43.8, and M45.3, with M43.8 being a major metabolite in this in vitro system nih.gov. The small intestine also contributes to the formation of these N-glucuronides nih.gov.

Table of Key Tegaserod Metabolites

| Metabolite ID | Compound Name | Formation Pathway |

| M29.0 | 5-Methoxyindole-3-carboxylic acid | Non-enzymatic hydrolysis followed by enzymatic oxidation and glucuronidation nih.gov |

| - | O-desmethyl Tegaserod | CYP2D6 mediated O-demethylation nih.gov |

| M43.2 | Tegaserod N-glucuronide | Direct N-glucuronidation nih.gov |

| M43.8 | Tegaserod N-glucuronide | Direct N-glucuronidation nih.gov |

| M45.3 | Tegaserod N-glucuronide | Direct N-glucuronidation nih.gov |

Q & A

Q. What methodological approaches are recommended for identifying Tegaserod metabolite Min targeted metabolomics studies?

- Answer : Use high-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) for accurate mass-to-charge (m/z) measurements. Validate findings using reference databases such as METLIN, HMDB, or ChEBI, which provide spectral libraries for known metabolites . For M29.0, prioritize databases that include drug metabolites (e.g., DrugBank). Ensure metabolite extraction protocols are optimized for polar compounds, as M29.0 is likely water-soluble due to tegaserod’s pharmacological properties. Include internal standards (e.g., isotopically labeled analogs) to control for matrix effects .

Q. How should a study be designed to investigate M29.0’s role in metabolic pathways?

- Answer :

- Sample homogeneity : Use tissues/cells from genetically similar populations under controlled environmental conditions to minimize variability .

- Replicates : Include ≥5 biological replicates per group to account for metabolomic variability .

- Multi-omics integration : Pair metabolomics with transcriptomic data (e.g., RNA-seq) to link M29.0 levels with gene expression changes in serotonin receptors or intestinal motility pathways .

- Extraction protocols : For liquid chromatography-MS (LC-MS), use methanol:water (80:20) with 0.1% formic acid to enhance ionization of polar metabolites .

Q. Which databases are most reliable for annotating Mand interpreting its biological significance?

-

Answer :

Advanced Research Questions

Q. How can Mdata be integrated with transcriptomic datasets to elucidate its mechanism of action?

- Answer :

- Weighted integration : Apply dimensionality reduction (e.g., PCA) to both datasets, then use weighted correlation network analysis (WGCNA) to prioritize transcripts co-varying with M29.0 levels .

- Pathway mapping : Tools like MBROLE2 or KEGG Mapper can overlay M29.0 abundance with dysregulated genes in serotonin signaling (e.g., HTR4, SLC6A4) .

- Validation : Perform siRNA knockdown of candidate genes in vitro to confirm functional links to M29.0 metabolism .

Q. How can discrepancies in Mquantification across studies be resolved?

- Answer :

- Protocol harmonization : Adhere to MIAME/MIAPE standards for metadata reporting (e.g., extraction solvents, ionization parameters) .

- Cross-platform validation : Compare LC-MS results with GC-MS or NMR data to confirm M29.0’s identity and concentration .

- Statistical adjustments : Use mixed-effects models to account for batch effects or inter-laboratory variability .

Q. What advanced strategies improve annotation confidence for Min untargeted metabolomics?

- Answer :

- In silico fragmentation : Tools like CFM-ID or MetFrag predict MS/MS spectra for unknown metabolites, aiding M29.0 identification when reference spectra are unavailable .

- Retention time indexing : Pair m/z data with chromatographic retention times from public datasets (e.g., Metabolomics Workbench PR000898) to enhance specificity .

- Isotopic pattern analysis : Verify M29.0’s molecular formula using isotopic fine structure (e.g., Bruker’s DataAnalysis) .

Methodological Considerations for Reproducibility

- QA/QC protocols : Include pooled quality control (QC) samples in every batch to monitor instrument drift .

- Data deposition : Share raw spectra and processed data via repositories like Metabolomics Workbench (Project ID: PR000898) or NIH NMDR .

- Conflict resolution : For contradictory findings, re-analyze raw data using open-source pipelines (e.g., XCMS Online, MZmine 3) to exclude preprocessing artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.